molecular formula C13H13FO5S B2404621 7-Fluorosulfonyloxy-8-methyl-2-oxo-4-propylchromene CAS No. 2411200-67-2

7-Fluorosulfonyloxy-8-methyl-2-oxo-4-propylchromene

Cat. No.: B2404621
CAS No.: 2411200-67-2
M. Wt: 300.3
InChI Key: WFUDKDHYCCDTRC-UHFFFAOYSA-N
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Description

7-Fluorosulfonyloxy-8-methyl-2-oxo-4-propylchromene is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorosulfonyloxy group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorosulfonyloxy-8-methyl-2-oxo-4-propylchromene typically involves the reaction of 7-hydroxy-8-methyl-2-oxo-4-propylchromene with a fluorosulfonylating agent. Common reagents used in this process include fluorosulfonyl chloride and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluorosulfonyloxy-8-methyl-2-oxo-4-propylchromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could lead to a carboxylic acid derivative.

Scientific Research Applications

7-Fluorosulfonyloxy-8-methyl-2-oxo-4-propylchromene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluorosulfonyloxy-8-methyl-2-oxo-4-propylchromene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. This compound may also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluorosulfonyloxy-8-methyl-2-oxo-4-propylchromene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-fluorosulfonyloxy-8-methyl-2-oxo-4-propylchromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO5S/c1-3-4-9-7-12(15)18-13-8(2)11(6-5-10(9)13)19-20(14,16)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUDKDHYCCDTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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